BenchChemオンラインストアへようこそ!

Atreleuton-d4

5-Lipoxygenase Leukotriene Inflammation

Atreleuton-d4 is the tetra-deuterated internal standard engineered specifically for Atreleuton bioanalysis. Substituting with unlabeled Atreleuton or non-identical deuterated analogs introduces matrix effect biases and quantitative errors that invalidate GLP/GCP-compliant pharmacokinetic studies. With a 4.02 Da mass shift, this compound co-elutes with the analyte under reversed-phase conditions, providing the physicochemical near-identical standard essential for accurate LC-MS/MS stable isotope dilution. Essential for PK/TK, ADME, and cardiovascular disease research.

Molecular Formula C16H11D4FN2O2S
Molecular Weight 322.39
Cat. No. B1164872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtreleuton-d4
Molecular FormulaC16H11D4FN2O2S
Molecular Weight322.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atreleuton-d4: Deuterated Internal Standard for Atreleuton (VIA-2291) Bioanalysis and 5-Lipoxygenase Research


Atreleuton-d4 (synonyms: ABT-761-d4, VIA-2291-d4; CAS: 2012598-86-4) is a tetra-deuterated analog of Atreleuton, a second-generation, selective, reversible, and orally bioavailable 5-lipoxygenase (5-LO) inhibitor [1]. As a stable isotope-labeled compound, it is engineered with four deuterium atoms replacing four specific hydrogen atoms in the parent structure (C16H11D4FN2O2S), resulting in a nominal mass increase of 4.02 Da . Its primary utility is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of the non-labeled Atreleuton analyte in complex biological matrices . The deuterium label provides a physicochemical near-identical standard that co-elutes with the analyte under reversed-phase conditions, correcting for matrix effects and ionization variability [2].

Why Atreleuton-d4 Cannot Be Substituted by Unlabeled Atreleuton or Alternative 5-LO Inhibitor Standards


Attempting to substitute Atreleuton-d4 with unlabeled Atreleuton, structurally dissimilar 5-LO inhibitor analogs, or generic deuterated internal standards introduces unacceptable analytical variability that compromises data integrity in regulated bioanalysis. The deuterium isotope effect, while minimal on chemical properties, is critical for chromatographic and mass spectrometric differentiation [1]. Unlabeled Atreleuton, by definition, cannot serve as an internal standard for its own quantification due to co-elution and identical mass transitions, making matrix effect correction impossible [2]. Furthermore, use of a non-identical deuterated IS, such as Atreleuton-d8 or a different 5-LO inhibitor standard, introduces differential recovery and matrix factor (MF) biases due to non-identical physicochemical behavior and deuterium retention time shifts, which have been demonstrated to cause quantitation errors in LC-MS/MS workflows [3].

Quantitative Evidence Guide: Atreleuton-d4 Differentiation vs. Unlabeled Atreleuton and In-Class Analogs


Potency Differentiation: Atreleuton-d4 Represents a Parent Compound 75-Fold More Potent than Zileuton in Whole Blood 5-LO Inhibition

The therapeutic parent compound, Atreleuton, exhibits a 75-fold greater potency in inhibiting 5-lipoxygenase (5-LO) activity in human whole blood compared to the only FDA-approved 5-LO inhibitor, Zileuton. Atreleuton inhibits leukotriene B4 (LTB4) formation with an IC50 of 160 nM in isolated human whole blood stimulated with A23187 [1]. In contrast, Zileuton demonstrates a mean IC50 of 12,000 nM (12 μM) for LTB4 inhibition in the same whole blood assay system [2]. This represents a quantified difference of 75-fold in favor of Atreleuton. This potency advantage is consistent across multiple assay formats: Atreleuton inhibits 5-LO in rat basophil leukemia cell lysates with an IC50 of 23 nM [1], whereas Zileuton exhibits a cell lysate IC50 of 3,540 nM (3.54 μM) [2], a 154-fold difference.

5-Lipoxygenase Leukotriene Inflammation IC50

Clinical Validation: Atreleuton-d4 Supports Quantitation of a Compound with Validated In Vivo Target Engagement and Plaque Reduction

The parent compound, Atreleuton (VIA-2291), has demonstrated robust clinical pharmacodynamic (PD) activity and efficacy in a randomized controlled trial, providing a strong rationale for using Atreleuton-d4 in translational research. In a Phase II study of 191 patients with recent acute coronary syndrome (ACS), VIA-2291 reduced whole blood stimulated LTB4 production in a dose-dependent fashion, with the 100 mg daily dose achieving approximately 80% inhibition at trough drug levels in >90% of patients (P<0.0001 vs. placebo) [1]. Furthermore, a CT angiography substudy (n=54) demonstrated that VIA-2291 treatment significantly reduced the progression of low-attenuation plaque (LAP) volume compared to placebo (mean change: -9.7 ± 33.3 mm³ vs. +5.9 ± 20.7 mm³, P<0.05) [2]. This clinical evidence base is absent for the generic alternative Zileuton in the context of atherosclerosis, which is approved only for asthma prophylaxis.

Atherosclerosis Clinical Trial Plaque LTB4

Analytical Specificity: Deuterium Labeling in Atreleuton-d4 Enables Unambiguous Differentiation from Endogenous Analyte in Complex Matrices

Atreleuton-d4 is specifically designed to serve as an internal standard (IS) for the accurate quantification of Atreleuton in biological matrices using LC-MS/MS, a function unlabeled Atreleuton cannot perform. Unlabeled Atreleuton, if used as an IS, would co-elute and share identical mass transitions (e.g., m/z 319.1 → 139.1) with the target analyte, making it impossible to distinguish IS signal from analyte signal and thus failing to correct for ion suppression/enhancement . Atreleuton-d4, with a mass shift of +4 Da (m/z 323.1 → 143.1), provides a distinct MS/MS channel with identical chromatographic retention time, enabling precise correction of matrix effects and instrument variability, which is a fundamental requirement of regulatory bioanalysis [1]. The use of a structurally dissimilar IS, such as a deuterated analog of a different 5-LO inhibitor (e.g., Zileuton-d4), is known to introduce differential recovery and matrix factor bias, compromising accuracy [2].

LC-MS/MS Internal Standard Deuterium Isotope Dilution

Optimal Procurement Scenarios for Atreleuton-d4 Based on Empirical Differentiation


Validated LC-MS/MS Method Development for Atreleuton Pharmacokinetic Studies

Atreleuton-d4 is the indispensable internal standard for developing and validating a bioanalytical method to quantify Atreleuton in human or animal plasma/tissues. Its deuterium labeling enables stable isotope dilution (SID) LC-MS/MS workflows, correcting for matrix effects and ensuring the accuracy and precision required for GLP/GCP-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies. Without this specific reagent, any quantitative bioanalysis of Atreleuton is methodologically flawed and would not meet regulatory standards [1].

Mechanistic Pharmacology Research on the 5-Lipoxygenase Pathway in Atherosclerosis

Researchers investigating the role of the 5-LO/leukotriene pathway in cardiovascular disease can use Atreleuton-d4 as an analytical tool to precisely measure parent drug exposure in in vivo models. This enables robust correlation of plasma/tissue drug concentrations with downstream PD biomarkers (e.g., LTB4, LTE4) and therapeutic outcomes (e.g., plaque volume changes). The parent drug's clinical validation in slowing coronary plaque progression provides a strong scientific rationale for this translational approach [2].

In Vitro Drug-Drug Interaction and Metabolism Studies of Atreleuton

Atreleuton-d4 can serve as a stable isotopic tracer to study the metabolic fate of Atreleuton in hepatocyte or microsomal incubations. The mass shift allows for easy differentiation and relative quantification of parent drug and metabolite formation, even in the presence of complex biological matrices. This supports definitive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, which is critical for understanding the compound's disposition and potential for drug-drug interactions.

Reference Standard for Quality Control in Pharmaceutical Formulation Analysis

Although Atreleuton as a drug candidate is discontinued [3], Atreleuton-d4 can serve as a high-purity reference standard for analytical method development and quality control (QC) of any future Atreleuton formulations or related 5-LO inhibitor compounds. Its well-defined physicochemical properties and stability profile make it suitable for HPLC/LC-MS method calibration and system suitability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atreleuton-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.